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Cat. No.: B121016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Homopiperazine, also known as 1,4-diazepane, is a seven-membered heterocyclic compound

containing two nitrogen atoms.[1][2] With the CAS registry number 505-66-8, it serves as a

critical building block and versatile intermediate in the synthesis of a wide array of complex

organic molecules.[3] Its unique cyclic diamine structure is of significant interest in medicinal

chemistry and materials science.[3] Homopiperazine and its derivatives are integral to the

development of novel pharmaceuticals, specialty polymers, and advanced materials for

environmental applications.[4][5] The majority of its derivatives exhibit potent biological activity,

making it a cornerstone for synthesizing drugs targeting cardiovascular diseases, central

nervous system disorders, and various cancers.[4][6]

Physicochemical and Spectroscopic Properties
Homopiperazine is typically a white to light yellow crystalline solid that is both air-sensitive and

hygroscopic.[7] It is soluble in water and various organic solvents, including acetone, DMSO,

chloroform, and ethyl acetate.[4][8]

Quantitative Data Summary
The fundamental physical and chemical properties of homopiperazine are summarized below

for quick reference.
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Table 1: Physicochemical Properties of Homopiperazine (CAS 505-66-8)

Property Value Reference(s)

CAS Number 505-66-8 [3][9]

Molecular Formula C₅H₁₂N₂ [3][9]

Molecular Weight 100.16 g/mol [9]

Appearance
White to light yellow powder or

lump
[3]

Melting Point 38-45 °C [3][9]

Boiling Point 169 °C (lit.) [9]

Density 0.95 g/cm³ [3]

Flash Point 61 °C (141.8 °F) - closed cup [9]

Solubility
Soluble in water, DMSO,

Acetone, Chloroform
[4][8]

InChI Key
FQUYSHZXSKYCSY-

UHFFFAOYSA-N
[9]

| Canonical SMILES | C1CNCCNC1 |[2] |

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of homopiperazine.

Table 2: Spectroscopic Data for Homopiperazine

Analysis Type Data Highlights Reference(s)

¹H NMR
Spectrum available for
reference.

[10]

| Crystal Data | Tetragonal, space group I–42d, a = b = 7.208(2) Å, c = 23.094(7) Å. |[6] |
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Synthesis and Experimental Protocols
The synthesis of homopiperazine can be achieved through various routes, often starting from

readily available amino compounds like ethylenediamine.[5] A common industrial approach

involves a multi-step process including protection, cyclization, and deprotection.[5][11]

General Synthesis Workflow
The following diagram illustrates a typical synthetic pathway for homopiperazine, starting from

ethylenediamine.

General Synthesis Workflow for Homopiperazine

Step 1: Protection

Step 2: Cyclization

Step 3: Deprotection

Ethylenediamine

N,N'-di-Boc-ethylenediamineReaction

Amino-Protecting Agent
(e.g., Boc Anhydride)

N,N'-di-Boc-homopiperazine

Cyclization

1,3-Dihalopropane

Base
(e.g., Sodium Alcoholate)

Homopiperazine
(Final Product)

Deprotection

Acidic Condition
(e.g., HCl in Alcohol)
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Click to download full resolution via product page

A typical three-step synthesis of homopiperazine.

Experimental Protocol: Synthesis of Homopiperazine
This protocol is a generalized procedure based on synthetic methods described in the

literature.[11]

Step 1: Protection of Ethylenediamine

Dissolve ethylenediamine in an appropriate solvent (e.g., water or an organic solvent).

Slowly add an amino-protecting agent, such as Di-tert-butyl dicarbonate (Boc anhydride),

to the solution while maintaining a controlled temperature (e.g., 0-40 °C). The molar ratio

of ethylenediamine to the protecting agent is typically between 1:2 and 1:6.[11]

Stir the reaction mixture for 5-10 hours until the reaction is complete, as monitored by

TLC.

Isolate the resulting N,N'-di-Boc-ethylenediamine product through extraction and

purification.

Step 2: Cyclization Reaction

Dissolve the protected diamine from Step 1 in a suitable solvent.

Add a 1,3-dihalogenopropane (e.g., 1,3-dibromopropane) and a strong base, such as a

sodium alcoholate.

Heat the mixture to reflux and stir until the cyclization is complete.

Cool the reaction mixture and isolate the crude N,N'-di-Boc-homopiperazine. Purify the

product using column chromatography or recrystallization.

Step 3: Deprotection

Dissolve the purified N,N'-di-Boc-homopiperazine in a solvent like ethyl acetate.
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Introduce a saturated solution of a strong acid, such as hydrogen chloride in alcohol, to

cleave the Boc protecting groups.

This will precipitate the hydrogen halide salt of homopiperazine.

Adjust the pH of the solution with a base to neutralize the salt.

Extract the free homopiperazine base with a suitable organic solvent (e.g., ethyl acetate)

and purify by distillation or recrystallization to obtain the final product.[11]

Key Research Applications and Mechanisms of
Action
Homopiperazine's scaffold is a privileged structure in drug discovery, leading to a multitude of

research applications.

Anticancer Drug Development: Proteasome Inhibition
Homopiperazine derivatives (HPDs) have emerged as a novel class of proteasome inhibitors

for cancer therapy.[12] The proteasome is a cellular complex that degrades unneeded or

damaged proteins; its inhibition leads to an accumulation of these proteins, inducing

proteotoxic stress and apoptosis, particularly in cancer cells.[13][14]

Unlike conventional inhibitors like bortezomib, which primarily target the β5 subunit of the

proteasome, certain HPDs can inhibit all three catalytic subunits (β1, β2, and β5).[12][13] This

multi-target inhibition provides a distinct mechanism of action that can overcome bortezomib

resistance caused by β5-subunit mutations.[12][14] The derivative K-7174, for example, has

shown efficacy against bortezomib-resistant myeloma cells.[12][13]
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Mechanism of Homopiperazine Derivatives (HPDs) as Proteasome Inhibitors
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HPDs inhibit multiple proteasome subunits, leading to apoptosis.
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Antidiabetic Agents: DPP-4 Inhibition
Derivatives of homopiperazine have been designed as potent inhibitors of Dipeptidyl

Peptidase-4 (DPP-4).[15] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-

like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[16][17] These

hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and

suppressing glucagon release.[18]

By inhibiting DPP-4, homopiperazine-based compounds prevent the degradation of GLP-1

and GIP, thereby increasing their active levels.[17] This leads to enhanced insulin secretion

from pancreatic β-cells and reduced glucagon output from α-cells, ultimately resulting in

improved glycemic control in patients with type 2 diabetes.[16][18]

Role of Homopiperazine Derivatives as DPP-4 Inhibitors
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DPP-4 inhibition by HPDs enhances incretin effects for glucose control.
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Other Notable Applications
Neurodegenerative Diseases: Used to prepare potent H3 receptor antagonists for treating

conditions like Alzheimer's disease.[6][19]

CO₂ Capture: Homopiperazine grafted onto mesoporous silicas shows potential for efficient

and selective CO₂ capture.[20]

Polymer Chemistry: Incorporated into polymers to improve thermal stability and mechanical

properties.[3][4]

Corrosion Inhibition: Acts as an effective corrosion inhibitor for iron.[6][19]

Agrochemicals and Cosmetics: Serves as an intermediate in the formulation of pesticides

and herbicides, and is used in skincare to enhance the penetration of active ingredients.[3]

In Vitro Experimental Protocol: Proteasome Activity
Assay
To evaluate the efficacy of novel homopiperazine derivatives as proteasome inhibitors, a

fluorogenic activity assay is commonly employed.[21][22]

Objective: To measure the chymotrypsin-like activity of the 20S/26S proteasome in the

presence of an inhibitor.[23][24]

Materials:

Purified 26S proteasome or cell lysate (e.g., Jurkat cell lysate).[22]

Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity).[24]

Assay Buffer.

Homopiperazine derivative (inhibitor) dissolved in DMSO.

Positive Control Inhibitor: MG-132.[22]

AMC Standard for calibration curve.[22]
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96-well opaque microplate.

Fluorescence microplate reader (Ex/Em = 350/440 nm).[22]

Procedure:

Standard Curve: Prepare a serial dilution of the AMC standard in assay buffer in the

microplate to generate a standard curve (e.g., 0-100 pmol/well).[22]

Sample Preparation: Add cell extract or purified proteasome to duplicate wells. Adjust the

total volume in each well to 100 µl with Assay Buffer.[22]

Inhibitor Addition: To one set of duplicate wells, add the homopiperazine derivative at

various concentrations. To the other set, add the vehicle (DMSO). For control wells, add

the specific proteasome inhibitor MG-132.[22]

Reaction Initiation: Add the Proteasome Substrate (e.g., Suc-LLVY-AMC) to all wells to

start the reaction.[22]

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C.

Measure the fluorescence kinetics at Ex/Em 350/440 nm for 30-60 minutes.[22]

Data Analysis:

Calculate the rate of AMC release (RFU/min) for each well.

Subtract the rate of the MG-132 control wells (background) from the sample wells to

determine the specific proteasome activity.

Use the AMC standard curve to convert the RFU/min to pmol/min of cleaved substrate.

Plot the proteasome activity against the inhibitor concentration to determine the IC₅₀ value.

Safety and Handling
Homopiperazine is classified as a hazardous substance and requires careful handling.

Table 3: Safety and Handling of Homopiperazine
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Aspect Information Reference(s)

GHS Hazard Statements

H311: Toxic in contact with
skin. H314: Causes severe
skin burns and eye
damage.

[9][25]

Signal Word Danger [9][25]

Precautionary Statements

P260: Do not breathe dust.

P280: Wear protective

gloves/clothing/eye

protection/face protection.

P303+P361+P353: IF ON

SKIN: Take off immediately all

contaminated clothing. Rinse

skin with water.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing. P310:

Immediately call a POISON

CENTER or doctor.

[9][25]

Storage Conditions

Store in a cool, dry, well-

ventilated place under an inert

atmosphere. It is hygroscopic

and air-sensitive.

[7][26][27]

Personal Protective Equipment

(PPE)

Eyeshields, faceshields,

chemical-resistant gloves,

NIOSH/MSHA-approved

respirator.

[25][28]

| Incompatible Materials | Strong oxidizing agents, strong acids. |[27][28] |
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Conclusion
Homopiperazine (CAS 505-66-8) is a compound of fundamental importance in chemical and

pharmaceutical research. Its unique structural properties make it an invaluable scaffold for the

design and synthesis of novel therapeutic agents, particularly in the fields of oncology and

metabolic diseases. The ability of its derivatives to act through distinct mechanisms, such as

multi-subunit proteasome inhibition, highlights its potential to address clinical challenges like

drug resistance. A thorough understanding of its synthesis, physicochemical properties, and

biological activities is essential for researchers aiming to leverage this versatile molecule in

drug development and materials science innovation. Proper safety and handling procedures

are critical when working with this potent chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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